molecular formula C10H5Cl2N3O3S B3130180 N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-66-0

N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3130180
CAS RN: 341965-66-0
M. Wt: 318.14 g/mol
InChI Key: GUJZTFNPUWUJEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

N’-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. A method for synthesizing the 2,4-dichlorobenzoyl chloride, an intermediate in the synthesis of DCBCI, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid .

Mechanism of Action

The mechanism of action of DCBCI is not fully understood, but it is believed to involve the inhibition of certain signaling pathways involved in cancer progression. DCBCI has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell proliferation and survival. It has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor involved in inflammation and cancer progression.

Safety and Hazards

The safety data sheet for 2,4-Dichlorobenzoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

(thiadiazole-4-carbonylamino) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJZTFNPUWUJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)ONC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
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N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

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